molecular formula C16H17NO2S B3017626 2-(methylsulfanyl)benzyl N-(4-methylphenyl)carbamate CAS No. 338968-11-9

2-(methylsulfanyl)benzyl N-(4-methylphenyl)carbamate

Cat. No. B3017626
CAS RN: 338968-11-9
M. Wt: 287.38
InChI Key: FQRCBJDYEOKREQ-UHFFFAOYSA-N
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Description

The compound "2-(methylsulfanyl)benzyl N-(4-methylphenyl)carbamate" is not directly studied in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs, such as methylsulfanyl substituents and carbamate groups. These studies provide insights into the chemical behavior, synthesis, and properties of structurally related compounds, which can be informative for understanding the compound of interest .

Synthesis Analysis

The synthesis of related compounds often involves the formation of carbamate groups and the introduction of methylsulfanyl substituents. For example, the synthesis of derivatives of methyl N-[5(6)-(4-aminophenylsulfanyl)benzimidazol-2-yl]carbamate involves reactions with phthalic anhydrides and aniline nitrogen atoms . Similarly, the preparation of 2-[5-(4-bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid was achieved by alkaline hydrolysis of its ethyl ester precursor . These methods could potentially be adapted for the synthesis of "2-(methylsulfanyl)benzyl N-(4-methylphenyl)carbamate."

Molecular Structure Analysis

The molecular structure of compounds with methylsulfanyl substituents has been characterized using various techniques, including X-ray diffraction (XRD) and density functional theory (DFT). For instance, the crystal structure of methyl 2-[5-(4-hydroxyphenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetate reveals that the methyl group of the methylsulfanyl substituent is almost perpendicular to the plane of the benzofuran fragment . This information can be useful in predicting the molecular conformation of "2-(methylsulfanyl)benzyl N-(4-methylphenyl)carbamate."

Chemical Reactions Analysis

The reactivity of the N-S bond in compounds with sulfenyl carbamate structures has been studied, showing that cleavage can occur under various conditions, leading to products like carbofuran . This suggests that the N-S bond in "2-(methylsulfanyl)benzyl N-(4-methylphenyl)carbamate" may also be susceptible to similar reactions, which could be relevant for its chemical behavior and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through spectroscopic methods and molecular docking studies. Vibrational spectroscopic analysis of 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile provided insights into its structural characteristics and potential reactivity sites . Additionally, the crystal structures of similar compounds have revealed intermolecular interactions, such as hydrogen bonds and halogen bonds, which contribute to their stability . These findings can help predict the properties of "2-(methylsulfanyl)benzyl N-(4-methylphenyl)carbamate," including its potential interactions with other molecules.

Scientific Research Applications

  • Anti-Helicobacter pylori Agents : A compound structurally similar to 2-(methylsulfanyl)benzyl N-(4-methylphenyl)carbamate displayed potent and selective activities against the gastric pathogen Helicobacter pylori. This compound met significant in vitro microbiological criteria required for a novel anti-H. pylori agent (Carcanague et al., 2002).

  • Inhibitors of Butyrylcholinesterase (BChE) : A series of benzyl carbamates showed strong preferential inhibition of BChE, with some compounds even more active than clinically used rivastigmine. This indicates potential applications in treating conditions related to cholinesterase activity (Magar et al., 2021).

  • Carbonic Anhydrase Inhibitors : A study on sulfamoyl carbamates and sulfamide derivatives, which are structurally related to 2-(methylsulfanyl)benzyl N-(4-methylphenyl)carbamate, revealed their potential as carbonic anhydrase inhibitors. These compounds exhibited nanomolar inhibition constants against human carbonic anhydrase I and II isoenzymes (Göksu et al., 2014).

  • Agricultural Fungicides : Methyl benzimidazole carbamate (MBC), a compound related to the chemical , has been used in agriculture for the prevention and control of fungal diseases. Studies on carrier systems like nanoparticles for MBC have shown modified release profiles and reduced toxicity (Campos et al., 2015).

  • Synthesis of New Compounds : Research indicates that carbamates, similar to 2-(methylsulfanyl)benzyl N-(4-methylphenyl)carbamate, are involved in the synthesis of novel compounds with potential biological properties. For example, the reaction of methyl N-[5(6)-(4-aminophenylsulfanyl)benzimidazol-2-yl]carbamate with phthalic anhydrides led to new compounds with potential antihelminthic properties (Pilyugin et al., 2004).

  • Cytogenetic Analysis : A study found that methyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl) carbamate can be used as an alternative to colchicine for preparing high-quality chromosome preparations for karyotyping and cytogenetic analysis (Baru et al., 2016).

properties

IUPAC Name

(2-methylsulfanylphenyl)methyl N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-12-7-9-14(10-8-12)17-16(18)19-11-13-5-3-4-6-15(13)20-2/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRCBJDYEOKREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylsulfanyl)benzyl N-(4-methylphenyl)carbamate

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